1,2,3,4-tetrahydro-1-methyl-4-Quinolinol
Overview
Description
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the first position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-quinolinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-methyl-4-quinolinone using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinolinone.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1-Methyl-4-quinolinone.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound acts as a reversible inhibitor of monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the brain . This activity underlies its potential antidepressant and neuroprotective effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct biological activities.
2,4-Dihydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUKFLDADDHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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